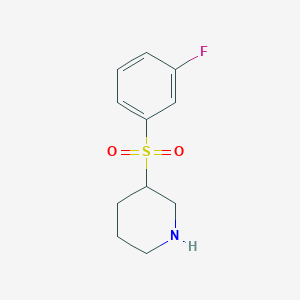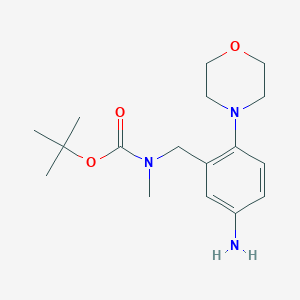
4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a 3-bromo-2-methylphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination and methylation: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methylation of the pyrazole nitrogen can be carried out using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism by which 4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Chloro-2-methylphenyl)-1-methyl-1H-pyrazole
- 4-(3-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazole
- 4-(3-Iodo-2-methylphenyl)-1-methyl-1H-pyrazole
Uniqueness
Compared to its analogs, 4-(3-Bromo-2-methylphenyl)-1-methyl-1H-pyrazole may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity can significantly influence the compound’s chemical behavior and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C11H11BrN2 |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
4-(3-bromo-2-methylphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C11H11BrN2/c1-8-10(4-3-5-11(8)12)9-6-13-14(2)7-9/h3-7H,1-2H3 |
Clave InChI |
MMUOKLZCUPYLBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Br)C2=CN(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B12089377.png)



![Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-](/img/structure/B12089389.png)







![4-[[1-[[1-[[2-(4-Nitroanilino)-3-phenylpropanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12089434.png)
